![molecular formula C10H8OS B1275465 2-Methyl-1-benzothiophene-3-carbaldehyde CAS No. 30446-99-2](/img/structure/B1275465.png)
2-Methyl-1-benzothiophene-3-carbaldehyde
Overview
Description
2-Methyl-1-benzothiophene-3-carbaldehyde is a biochemical compound with the molecular formula C10H8OS and a molecular weight of 176.20 . It is also known as Thianaphthene-3-carboxaldehyde or Benzo[b]thiophene-3-carboxaldehyde . This compound can be synthesized from 3-methyl-benzo[b]thiophene .
Synthesis Analysis
The synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde involves phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . Other methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of 2-Methyl-1-benzothiophene-3-carbaldehyde consists of a benzothiophene ring with a methyl group attached to the second carbon and a carbaldehyde group attached to the third carbon .Chemical Reactions Analysis
Thiophene-based analogs, including 2-Methyl-1-benzothiophene-3-carbaldehyde, have been the subject of extensive research due to their potential as biologically active compounds . They undergo various chemical reactions, including condensation reactions such as the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including compounds like 2-Methyl-1-benzothiophene-3-carbaldehyde, have been studied for their potential anticancer properties. These compounds can be designed to target specific pathways in cancer cells, potentially leading to the development of new therapeutic agents .
Material Science: Organic Semiconductors
In the field of material science, thiophene-based compounds are utilized for their semiconducting properties. They are integral in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics and display technologies .
Organic Electronics: Field-Effect Transistors
2-Methyl-1-benzothiophene-3-carbaldehyde can be used in the synthesis of benzothiophene-based molecules for high-mobility OFET devices. These materials are essential for creating thin-film transistors used in various electronic applications .
Photovoltaic Applications: Dye-Sensitized Solar Cells
Benzothiophene derivatives are also significant in the context of dye-sensitized solar cells (DSSCs). They serve as components that improve the efficiency of light absorption and conversion into electrical energy, which is crucial for the development of renewable energy technologies .
Organic Photovoltaics: Non-Fullerene Acceptors
In organic photovoltaics, 2-Methyl-1-benzothiophene-3-carbaldehyde-related compounds can act as non-fullerene acceptors. They play a role in enhancing the absorption of solar radiation and facilitating the transport of charge carriers within the solar cell structure .
Biochemical Research: Proteomics
This compound is used in proteomics research, where it may be involved in the study of protein interactions and functions. Its reactivity and structural features make it a valuable tool for probing biochemical pathways and understanding disease mechanisms .
Mechanism of Action
Target of Action
Benzofuran and benzothiophene compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s worth noting that benzofuran and benzothiophene compounds have been utilized as anticancer agents . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran and benzothiophene compounds have been shown to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran and benzothiophene compounds have been reported to exhibit a broad range of biological activities, indicating their potential to induce various molecular and cellular effects .
properties
IUPAC Name |
2-methyl-1-benzothiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAUIGNXYBQHNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396264 | |
Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-benzothiophene-3-carbaldehyde | |
CAS RN |
30446-99-2 | |
Record name | 2-methylbenzo[b]thiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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